molecular formula C13H29N3O2Si3 B13967927 N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine CAS No. 138895-26-8

N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine

Cat. No.: B13967927
CAS No.: 138895-26-8
M. Wt: 343.64 g/mol
InChI Key: JYUKPJFANTWRIO-UHFFFAOYSA-N
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Description

N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine is an organosilicon compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound features a pyrimidine ring substituted with trimethylsilyl groups, which impart distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine typically involves the silylation of pyrimidine derivatives. One common method includes the reaction of 2,6-dihydroxy-4-pyrimidinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine exerts its effects involves the interaction of its silyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups enhance the compound’s stability and reactivity by protecting reactive sites on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-4-pyrimidinamine is unique due to its dual silyl groups on the pyrimidine ring, which provide enhanced stability and reactivity compared to other silylated compounds. This makes it particularly valuable in applications requiring robust and versatile reagents .

Properties

CAS No.

138895-26-8

Molecular Formula

C13H29N3O2Si3

Molecular Weight

343.64 g/mol

IUPAC Name

N-trimethylsilyl-2,6-bis(trimethylsilyloxy)pyrimidin-4-amine

InChI

InChI=1S/C13H29N3O2Si3/c1-19(2,3)16-11-10-12(17-20(4,5)6)15-13(14-11)18-21(7,8)9/h10H,1-9H3,(H,14,15,16)

InChI Key

JYUKPJFANTWRIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=CC(=NC(=N1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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